molecular formula C7H13NO2 B1428522 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol CAS No. 26096-35-5

2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol

Cat. No.: B1428522
CAS No.: 26096-35-5
M. Wt: 143.18 g/mol
InChI Key: BYZTUEFZDFUKGN-UHFFFAOYSA-N
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Description

2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol is a chemical compound with the molecular formula C7H13NO2 and a molecular weight of 143.19 g/mol This compound is characterized by its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol can be achieved through several methods. One common approach involves the reaction of a suitable precursor with an appropriate reagent under controlled conditions. For example, the N-protected 2-oxa-6-azaspiro[3.3]heptane can be prepared in either one or two steps, depending on the desired yield and purity . The reaction typically involves the use of protecting groups to ensure the stability of the intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to promote substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .

Mechanism of Action

The mechanism of action of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol include:

Uniqueness

What sets this compound apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-(2-oxa-6-azaspiro[3.3]heptan-6-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-2-1-8-3-7(4-8)5-10-6-7/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZTUEFZDFUKGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1CCO)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26096-35-5
Record name 2-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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